molecular formula C29H30S2 B14191617 2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene CAS No. 922705-06-4

2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene

Cat. No.: B14191617
CAS No.: 922705-06-4
M. Wt: 442.7 g/mol
InChI Key: BHABPUILWQEJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9,9-dibutylfluorene, which is then brominated to form 9,9-dibutyl-2,7-dibromofluorene.

    Coupling Reaction: The dibrominated fluorene is then subjected to a coupling reaction with thiophene-2-boronic acid using a palladium catalyst under Suzuki coupling conditions. This reaction forms the desired 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The butyl groups or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene has several applications in scientific research:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Materials Science: The compound is studied for its potential use in creating new materials with unique optical and electronic properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene in electronic applications involves its ability to transport charge efficiently. The molecular structure allows for effective conjugation and charge delocalization, which enhances its electronic properties. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with cellular components through its aromatic and thiophene moieties.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene derivative used in organic electronics.

    9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor for various organic semiconducting polymers.

Uniqueness

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is unique due to its specific substitution pattern and the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

922705-06-4

Molecular Formula

C29H30S2

Molecular Weight

442.7 g/mol

IUPAC Name

2-(9,9-dibutyl-6-thiophen-2-ylfluoren-3-yl)thiophene

InChI

InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3

InChI Key

BHABPUILWQEJGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C=C(C=C2)C3=CC=CS3)C4=C1C=CC(=C4)C5=CC=CS5)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.